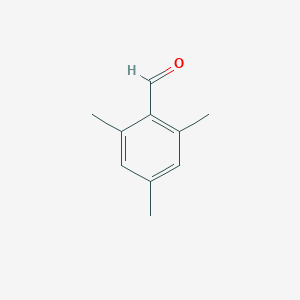

2,4,6-Trimethylbenzaldehyde

Description

Nomenclature and Chemical Identity in Scholarly Contexts

In academic literature, 2,4,6-trimethylbenzaldehyde is identified by several names and chemical identifiers, crucial for unambiguous communication among researchers. Its preferred IUPAC name is this compound. matrix-fine-chemicals.comnih.gov However, it is also commonly referred to by the trivial name mesitaldehyde or mesitylaldehyde. wikipedia.orgnih.gov Other synonyms found in scholarly databases include 2-formylmesitylene, mesitylenecarboxaldehyde, and 2-formyl-1,3,5-trimethylbenzene. nih.govhmdb.ca

The chemical identity of this compound is definitively established by its unique identifiers. Its CAS Registry Number is 487-68-3. matrix-fine-chemicals.comfluorochem.co.uk The molecular formula of the compound is C₁₀H₁₂O, and it has a molecular weight of approximately 148.20 g/mol . nih.govsynthonix.com The structure is represented by the SMILES string Cc1cc(C)c(C=O)c(C)c1 and the InChIKey HIKRJHFHGKZKRI-UHFFFAOYSA-N. matrix-fine-chemicals.comnih.govfluorochem.co.uk These standardized identifiers ensure that researchers across different disciplines are referring to the same chemical entity.

Interactive Data Table: Chemical Identity of this compound

| Identifier | Value |

| Preferred IUPAC Name | This compound matrix-fine-chemicals.comnih.gov |

| Common Synonyms | Mesitaldehyde, Mesitylaldehyde wikipedia.orgnih.gov |

| CAS Registry Number | 487-68-3 matrix-fine-chemicals.comfluorochem.co.uk |

| Molecular Formula | C₁₀H₁₂O nih.govsynthonix.com |

| Molecular Weight | 148.205 g/mol matrix-fine-chemicals.com |

| SMILES | Cc1cc(C)c(C=O)c(C)c1 matrix-fine-chemicals.com |

| InChIKey | HIKRJHFHGKZKRI-UHFFFAOYSA-N matrix-fine-chemicals.com |

Historical Perspectives on its Discovery and Early Research Applications

The synthesis of this compound has been a subject of study for a considerable time, with various methods developed and refined over the years. One of the classical methods for its preparation is the Gattermann reaction, named after the German chemist Ludwig Gattermann. wikipedia.org This reaction involves the formylation of an aromatic compound, in this case, mesitylene (1,3,5-trimethylbenzene), using hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. wikipedia.org A significant modification of this method, which avoids the use of the highly toxic hydrogen cyanide gas, employs zinc cyanide. wikipedia.org The Gattermann-Koch reaction, another variant, utilizes carbon monoxide and hydrochloric acid. wikipedia.orgablesci.comguidechem.com Research has focused on optimizing the conditions for the Gattermann-Koch reaction to improve yields, with one study achieving a yield of 86.86% by carefully controlling temperature, carbon monoxide pressure, and the amounts of catalyst and co-catalyst. guidechem.com

Early synthetic routes also included the Rosenmund reduction of mesitoyl chloride. Other documented methods involve the oxidation of mesitylene or the formylation of mesitylene with reagents like paraformaldehyde or N,N-Dimethylformamide (DMF). A Chinese patent describes a method using mesitylene and dichloromethyl methyl ether with an aluminum chloride catalyst, achieving yields over 88%. google.com These varied synthetic approaches highlight the long-standing interest in accessing this sterically hindered aldehyde for further research.

Significance within Organic Chemistry and Related Disciplines

The significance of this compound in organic chemistry stems largely from its unique structural feature: the steric hindrance provided by the two ortho-methyl groups flanking the aldehyde functionality. This steric bulk influences its reactivity and makes it a valuable tool in a variety of chemical transformations.

In synthetic organic chemistry, it serves as a crucial intermediate for the preparation of a diverse range of more complex molecules. wikipedia.org For instance, it is used in the synthesis of chalcones, which are precursors to various heterocyclic compounds. researchgate.net The compound is also a key starting material for the synthesis of the herbicide Tralkoxydim. google.comgoogle.com Furthermore, it is an important raw material for producing photoinitiators like TPO and TPO-L. google.com Its sterically hindered nature has also made it a subject of interest in the development of catalysts. google.com

The compound's reactivity has been explored in various named reactions. For example, it participates in the Claissen-Schmidt condensation to form chalcones. researchgate.net It is also used in the synthesis of porphyrin derivatives, where the steric bulk of the mesityl groups can be used to create specific molecular architectures. dtic.mil In the field of physical organic chemistry, the steric effects of the methyl groups in this compound have been studied in reactions such as the Alpine-Borane reduction, where it exhibits different reactivity compared to less substituted benzaldehydes. nih.gov Its utility extends to the synthesis of deazaalloxazines and as a competition reagent in the formation of porphyrinic covalent organic frameworks. researchgate.netresearchgate.net

Beyond synthesis, this compound is utilized in industrial applications as an additive to enhance the thermal stability and mechanical properties of resins and as an intermediate in the agrochemical and pharmaceutical industries. mgc.co.jp It also has applications in the flavor and fragrance industry. mgc.co.jp The compound has been identified as a natural component in the essential oils of Eryngium species.

Interactive Data Table: Research Applications of this compound

| Field | Specific Application |

| Organic Synthesis | Intermediate for chalcones, heterocyclic compounds, herbicides (Tralkoxydim), and photoinitiators (TPO, TPO-L). google.comresearchgate.netgoogle.com |

| Catalysis | Component in the synthesis of catalysts due to steric hindrance. google.com |

| Polymer Chemistry | Additive in resin formulations to improve thermal and mechanical properties. mgc.co.jp |

| Agrochemicals | Intermediate in the synthesis of pesticides and herbicides. mgc.co.jp |

| Pharmaceuticals | Intermediate in the synthesis of active pharmaceutical ingredients. mgc.co.jp |

| Natural Products | Found in the essential oils of Eryngium species. |

Established Laboratory Synthetic Routes

The synthesis of this compound, also known as mesitaldehyde, can be achieved through several well-documented laboratory procedures. These methods primarily utilize mesitylene or its derivatives as starting materials.

Gattermann-Koch Reaction utilizing Mesitylene

The Gattermann-Koch reaction is a classic method for formylating aromatic compounds. In this reaction, mesitylene is treated with carbon monoxide (CO) and hydrogen chloride (HCl) under pressure, using a catalyst system typically composed of aluminum chloride (AlCl₃) and a co-catalyst like cuprous chloride (CuCl). google.comwikipedia.org The reaction introduces a formyl group (-CHO) directly onto the aromatic ring of mesitylene. wikipedia.org

The electrophile in this reaction is believed to be the formyl cation, [HCO]⁺, which is generated from the reaction between carbon monoxide and the acid catalyst. wikipedia.orgvedantu.com Industrial applications have seen optimized conditions for this reaction, achieving yields as high as 86.86%. A related method, the Gattermann reaction, uses hydrogen cyanide (HCN) and HCl. wikipedia.orglscollege.ac.in A safer modification of the Gattermann reaction substitutes toxic gaseous HCN with solid zinc cyanide (Zn(CN)₂), which reacts with HCl in-situ to generate the necessary reagents. wikipedia.orgvedantu.com Using the Zn(CN)₂ method, mesitaldehyde can be synthesized from mesitylene with yields reported between 75% and 81%. orgsyn.org

| Method | Reagents | Catalyst | Yield | Reference |

| Gattermann-Koch | Mesitylene, CO, HCl | AlCl₃/CuCl | up to 86.86% | |

| Gattermann (modified) | Mesitylene, Zn(CN)₂, HCl | AlCl₃ | 75-81% | orgsyn.org |

Rosenmund Reduction of Mesitoyl Chloride

The Rosenmund reduction offers a selective method to convert an acyl chloride into an aldehyde. wikipedia.org For the synthesis of this compound, the starting material is mesitoyl chloride (2,4,6-trimethylbenzoyl chloride). archive.org The reaction involves the catalytic hydrogenation of the acyl chloride over a specific catalyst, known as the Rosenmund catalyst. wikipedia.org This catalyst consists of palladium supported on barium sulfate (Pd/BaSO₄). wikipedia.org

To prevent the over-reduction of the newly formed aldehyde to an alcohol, the catalyst's activity is often moderated by adding a catalyst poison, such as thiourea or quinoline-sulfur. wikipedia.orgresearchgate.net The reaction is typically carried out by bubbling hydrogen gas through a solution of the acyl chloride in a dry, inert solvent like xylene. archive.org This method provides good yields, generally in the range of 70-80%. orgsyn.org

| Reactant | Catalyst | Key Features | Yield | Reference |

| Mesitoyl Chloride | Palladium on Barium Sulfate (Pd/BaSO₄) | Hydrogenation; requires catalyst poison to prevent over-reduction. | 70-80% | orgsyn.org |

Oxidation of Mesitylene using Chromium Trioxide or Potassium Permanganate

Direct oxidation of the methyl group on mesitylene is another route to this compound. This requires strong oxidizing agents and carefully controlled conditions to avoid over-oxidation to the corresponding carboxylic acid. wikipedia.org Common reagents for this transformation include chromium trioxide (CrO₃) and potassium permanganate (KMnO₄), typically in an acidic medium. wikipedia.org

Industrial production methods often involve the oxidation of mesitylene with these reagents, followed by purification steps to isolate the aldehyde. However, these reactions can be harsh. For example, a classic oxidation of mesitylene with potassium permanganate may require heating at 120 °C for 24 hours, resulting in yields below 55%. sciforum.net Chromic acid (H₂CrO₄), often generated in-situ from reagents like potassium dichromate (K₂Cr₂O₇) and acid, is a powerful oxidant for this type of conversion. libretexts.org

| Oxidizing Agent | Substrate | Reaction Conditions | Yield | Reference |

| Potassium Permanganate (KMnO₄) | Mesitylene | Acidic medium, high temperature (e.g., 120°C), long reaction time (e.g., 24h) | < 55% | sciforum.net |

| Chromium Trioxide (CrO₃) | Mesitylene | Acidic medium | Variable | wikipedia.org |

Formylation of Mesitylene with Formyl Group Sources (e.g., Paraformaldehyde, DMF)

Beyond the Gattermann-type reactions, mesitylene can be formylated using other sources for the aldehyde group. wikipedia.org These methods include reacting mesitylene with paraformaldehyde or N,N-Dimethylformamide (DMF) under specific catalytic conditions. wikipedia.org

One notable method is the Rieche formylation, which uses dichloromethyl methyl ether (Cl₂CHOCH₃) with a Lewis acid catalyst like titanium tetrachloride (TiCl₄). This approach can be more efficient for sterically hindered substrates, achieving a yield of 84%. Another patent describes a method using dichloromethyl methyl ether and anhydrous aluminum chloride, with reported yields exceeding 88%. google.com These methods provide high-yield alternatives to other formylation techniques like the Vilsmeier-Haack reaction.

| Formylating Agent | Catalyst | Method Name | Yield | Reference |

| Dichloromethyl methyl ether | Titanium Tetrachloride (TiCl₄) | Rieche Formylation | 84% | |

| Dichloromethyl methyl ether | Aluminum Chloride (AlCl₃) | N/A | > 88% | google.com |

| Paraformaldehyde / DMF | Suitable catalyst | General Formylation | Variable | wikipedia.org |

Oxidation of Acetylmesitylene

An alternative synthetic pathway involves the oxidation of a derivative of mesitylene, specifically acetylmesitylene (2',4',6'-trimethylacetophenone). wikipedia.org In this method, the acetyl group is oxidized to produce the aldehyde. Potassium permanganate (KMnO₄) is a reagent cited for this particular transformation. wikipedia.org This route provides a multi-step alternative to the direct functionalization of mesitylene.

Reduction of Mesitoyl Chloride

While the Rosenmund reduction is a primary method for reducing mesitoyl chloride, other techniques exist. wikipedia.org One such alternative is the electrochemical reduction of 2,4,6-trimethylbenzoyl chloride. chemicalbook.com This process, conducted at carbon and mercury cathodes in acetonitrile, can yield this compound. chemicalbook.com This method avoids the use of heterogeneous catalysts and hydrogen gas required for the Rosenmund reduction, offering a different technological approach to the same chemical transformation.

Synthetic Pathways and Sustainable Production of this compound

This compound, also known as mesitaldehyde, is a significant aromatic aldehyde with diverse applications in the synthesis of pharmaceuticals, fragrances, dyes, and as a resin additive. wikipedia.orggoogle.com This article explores various synthetic methodologies for its preparation, including traditional routes and emerging green chemistry approaches, alongside an overview of its industrial production.

Propriétés

IUPAC Name |

2,4,6-trimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-8(2)10(6-11)9(3)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKRJHFHGKZKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052125 | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; mp = 10-12 deg C; [Sigma-Aldrich MSDS], Liquid | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

238.50 °C. @ 760.00 mm Hg | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

487-68-3 | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesitaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESITALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W00MG84DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C | |

| Record name | 2,4,6-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q. What are the established synthetic routes for 2,4,6-trimethylbenzaldehyde, and how do their yields compare?

Two primary methods are documented:

- Method A (Gattermann–Koch reaction): Mesitylene reacts with hydrogen cyanide and HCl in the presence of Zn(CN)₂ and AlCl₃ under reflux, yielding 75–81% .

- Method B (Rosenmund reduction): Mesitoyl chloride undergoes catalytic hydrogenation over Pd/BaSO₄, yielding 70–80% .

Method A is cost-effective but requires hazardous reagents (e.g., Zn(CN)₂), while Method B avoids cyanide intermediates but demands specialized catalysts. A third approach using Rieche formylation achieves 84% yield via Cl₂CHOCH₃ and TiCl₄ catalysis, offering higher selectivity .

Q. How is this compound structurally characterized in research settings?

Key techniques include:

- NMR Spectroscopy : Distinct signals for methyl groups (δ 2.35–2.40 ppm) and aldehyde protons (δ 9.8–10.2 ppm) confirm substitution patterns .

- Mass Spectrometry : Molecular ion peaks at m/z 148.2 (C₁₀H₁₂O⁺) validate the molecular formula .

- Dipole Moment Measurements : Used to assess electronic effects of methyl groups on the benzaldehyde core (e.g., Kerr constants in CCl₄) .

Q. What are the critical physicochemical properties of this compound?

- Boiling Point : 237°C at atmospheric pressure .

- Density : 1.005 g/mL at 25°C .

- Solubility : 0.325 mg/mL in water (ESOL prediction), increasing in organic solvents like tetrachloroethane .

- Lipophilicity : LogP ~2.56, indicating moderate hydrophobicity suitable for drug design .

Advanced Research Questions

Q. How do conflicting genotoxicity data for this compound impact its pharmaceutical applications?

While in vitro assays (e.g., chromosome aberration tests) suggest genotoxicity, in vivo data are lacking. Researchers must:

Q. What methodological optimizations improve extraction efficiency of this compound from complex matrices?

Q. Why does the Rieche formylation reaction outperform Vilsmeier–Haack in synthesizing this compound?

Rieche’s Cl₂CHOCH₃/TiCl₃ system minimizes side reactions (e.g., over-oxidation) due to milder conditions. For example, Rieche achieves 84% yield versus Vilsmeier’s 60–70% in sterically hindered substrates .

Q. How do steric effects of methyl groups influence the reactivity of this compound?

The 2,4,6-trimethyl substitution creates steric hindrance, slowing electrophilic substitutions (e.g., nitration) but accelerating nucleophilic additions (e.g., Grignard reactions) at the aldehyde group. Computational studies (e.g., DFT) quantify these effects via Hammett constants .

Q. What strategies address low yields in large-scale syntheses of this compound?

Q. How is this compound utilized in fluorescent probe development?

It serves as a precursor for N-(2,4,6-trimethylbenzyl)-2-aminophenol , a key intermediate in copper-catalyzed synthesis of oxazolo-phenoxazines. These probes exhibit λₑₘ = 450–550 nm, useful in cellular imaging .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.